2,6-Dimethylaniline-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-bis(trideuteriomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFBMTHBGFGIHF-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661935 | |
| Record name | 2,6-Bis[(~2~H_3_)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919785-81-2 | |
| Record name | 2,6-Bis[(~2~H_3_)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,6 Dimethylaniline D6 and Deuterated Anilines
Deuteration Strategies for Aromatic C-H Bonds
The targeted deuteration of aromatic carbon-hydrogen (C-H) bonds is a key strategy for synthesizing isotopically labeled compounds. This approach avoids the often lengthy and complex de novo synthesis of deuterated analogues. nih.gov Direct hydrogen isotope exchange (HIE) reactions have emerged as a state-of-the-art method for the efficient postsynthetic incorporation of deuterium (B1214612). nih.govnih.gov
Hydrogen Isotope Exchange (HIE) Reactions
Hydrogen Isotope Exchange (HIE) represents the most fundamental of all C-H functionalization processes and has become a gold-standard strategy for incorporating deuterium or tritium (B154650) into complex organic molecules. nih.govresearchgate.net This method involves the direct replacement of hydrogen atoms with their heavier isotopes.
Transition metal complexes have proven to be highly effective catalysts for HIE reactions, enabling the deuteration of aromatic C-H bonds under various conditions. beilstein-journals.org Metals such as iridium, palladium, and iron have been extensively studied for this purpose. beilstein-journals.orgnsf.govacs.org
Iridium-based catalysts are particularly noteworthy for their high activity and selectivity in H/D exchange reactions. researchgate.net N-heterocyclic carbene (NHC)-stabilized iridium nanoparticles have demonstrated unique catalytic activity, facilitating the selective and efficient incorporation of deuterium into anilines using deuterium gas (D₂) as the isotopic source. nih.govresearchgate.net These air-stable and easy-to-handle nanoparticles have been successfully applied to the deuterium labeling of a variety of complex pharmaceuticals. nih.govresearchgate.net
Research has shown that these iridium nanoparticles can achieve high levels of deuterium incorporation (55–99 %D) for simple anilines. nih.gov The reaction's outcome is significantly influenced by steric interactions rather than the electronic effects of substituents on the aniline (B41778) ring. nih.gov For instance, satisfactory to excellent isotopic enrichments were observed for various anilines, regardless of whether they contained electron-donating or electron-withdrawing functional groups. nih.gov In some cases, a co-solvent like D₂O is used to enhance the exchange, especially for polar substrates, allowing for higher reaction temperatures and improved deuterium incorporation. nih.gov Mesoionic carbene (MIC)–iridium(I) complexes have also been shown to effectively catalyze the ortho-selective HIE reaction of anilines with high deuteration levels and tolerance for various functional groups. acs.org
Iridium-Catalyzed H/D Exchange of Anilines
| Substrate | Catalyst | Conditions | Deuterium Incorporation | Key Findings |
|---|---|---|---|---|
| Simple Anilines (4-8) | NHC-stabilized Ir nanoparticles (IrICy 3) | D₂ (1 bar), THF, 55 °C, 3 h | 55–99% | Steric interactions are the major driving force. nih.gov |
| Complex Anilines (18-29) | NHC-stabilized Ir nanoparticles (IrICy 3) | D₂ (1 bar), THF/D₂O (1:1), 80 °C, 3 h | High | D₂O co-solvent enables higher temperatures and successful exchange for more polar anilines. nih.gov |
| Anilines with competing directing groups | Mesoionic carbene–iridium(I) complex | 1 mol % catalyst | High | High ortho-selectivity observed. acs.org |
Palladium catalysts have been developed for both directed and non-directed C-H deuteration of arenes. nih.govnsf.gov Non-directed approaches are particularly valuable for late-stage deuteration, where pre-functionalization is undesirable. nih.gov A key development in this area is the use of dual ligand-based palladium catalysts, which have shown high activity for the reversible C-H activation of arenes using D₂O as a convenient deuterium source. nih.govchemrxiv.org This method exhibits excellent functional group tolerance, making it suitable for complex, pharmaceutically relevant molecules. nih.gov
For regioselective deuteration, directing groups can be employed. For example, a pyridine-based template has been used to achieve meta-selective C-H deuteration of phenylacetic acid derivatives and other related substrates. nsf.govnih.gov This template is attached via an ester linkage and directs the palladium catalyst to the meta position, resulting in high levels of deuterium incorporation. nsf.gov
Palladium-Catalyzed Deuteration of Arenes
| Method | Catalyst System | Deuterium Source | Key Features |
|---|---|---|---|
| Non-directed Late-Stage Deuteration | Dual ligand-based palladium catalysts | D₂O | Extraordinary functional group tolerance; applicable to electron-rich and electron-poor arenes. nih.gov |
| Remote meta-C–H Bond Deuteration | Pd(OAc)₂ with a pyridine-based template | [D₄]acetic acid | High regioselectivity for the meta position; compatible with various substituents. nsf.govnih.gov |
| H/D exchange of arylamines | Pd/C and Pt/C | D₂O | Mild conditions (80 °C) for deuterating primary and secondary arylamines. mdpi.com |
The use of earth-abundant and less toxic metals like iron is a significant advancement in sustainable catalysis. nih.govnih.gov Nanostructured iron catalysts, prepared from sources like cellulose (B213188) and iron salts, have been shown to effectively catalyze the selective deuteration of (hetero)arenes, including anilines, using D₂O as the deuterium source under hydrogen pressure. nih.gov This methodology is robust and has been successfully scaled up for the synthesis of kilogram quantities of deuterated compounds. nih.govresearchgate.net
Atomically dispersed iron catalysts, particularly those with Fe–P pair sites on a phosphorus-doped carbon support, have demonstrated high efficiency and regioselectivity for the deuteration of (hetero)arenes. acs.orgbohrium.com These single-atom catalysts (SACs) combine the advantages of homogeneous and heterogeneous systems, offering well-defined active sites and ease of recycling. acs.org They have shown remarkable performance in the deuteration of a broad range of anilines and other nitrogen-containing heterocycles under mild conditions. acs.orgbohrium.com A tandem approach using a phosphorus-modified iron catalyst has also been developed for the reductive amination and deuteration of anilines and nitroarenes in a one-pot process. nih.gov
Iron-Catalyzed Deuteration of (Hetero)arenes
| Catalyst | Deuterium Source | Substrates | Key Advantages |
|---|---|---|---|
| Nanostructured iron catalyst from cellulose | D₂O | Anilines, phenols, indoles, heterocycles | Scalable, air- and water-stable, straightforward. nih.gov |
| Atomically dispersed Fe–P pair-site catalyst | D₂O | Anilines, heterocycles, phenol (B47542) derivatives, drug molecules | High efficiency, regioselectivity, low metal loading, recyclable. acs.orgbohrium.com |
| Phosphorus-modified Fe single-atom catalyst | D₂O | Anilines, nitroarenes | Enables tandem reductive amination-deuteration sequences. nih.gov |
Beyond transition metals, main-group elements are being explored for HIE catalysis. researchgate.net Atomically dispersed barium hydrides on a magnesium oxide (MgO) support have been developed as a highly reactive heterogeneous catalyst. researchgate.netnih.govdoaj.org This system is prepared through liquid-ammonia impregnation followed by hydrogenation and can achieve an ultrahigh barium loading of up to 20 wt%. researchgate.netnih.gov
The resulting surface barium hydride species show exceptional reactivity towards hydrogen activation at room temperature and facilitate the highly efficient HIE of both sp² and sp³ C-H bonds in nonactivated alkylarenes using D₂ as the deuterium source under mild conditions. researchgate.netnih.govdoaj.org The deuteration rate at the benzylic site is significantly higher than that of bulk barium hydride. researchgate.netnih.gov This transition-metal-free hydride catalyst offers an alternative synthetic route for producing deuterium-labeled compounds. researchgate.netresearchgate.net
Catalytic Hydrogen Isotope Exchange using Transition Metal Complexes
Palladium-Catalyzed Deuteration
Reductive Deuteration Pathways
Reductive deuteration serves as a powerful tool for the synthesis of deuterated anilines. This approach typically involves the reduction of a suitable precursor in the presence of a deuterium source.
A notable example is the molybdenum-mediated reductive deuteration of nitroarenes. rsc.org Using molybdenum hexacarbonyl (Mo(CO)₆) as both the reductant and catalyst, and heavy water (D₂O) as the deuterium source, various nitroarenes can be converted to their corresponding deuterated anilines. rsc.org This method demonstrates high yields and reliable deuteration levels, with deuterium incorporation occurring selectively at the ortho- and para-positions of the aniline ring. rsc.org Importantly, this process is compatible with a range of functional groups, including ethers, thioethers, acetyl groups, and halides, without compromising the regioselectivity. rsc.org
Another approach involves the use of samarium(II) iodide (SmI₂) and D₂O for the reductive deuteration of aromatic esters to yield α,α-dideuterio benzyl (B1604629) alcohols. organic-chemistry.org While not directly producing anilines, this method highlights the utility of SmI₂ in facilitating single-electron transfer for deuteration and could be adapted for aniline precursors. organic-chemistry.org The reaction is operationally simple and provides high deuterium incorporation (>95%) with good functional group tolerance. organic-chemistry.org
Site-Selective Deuteration Techniques
Achieving site-selective deuteration is crucial for creating precisely labeled molecules. Several methods have been developed to direct deuterium incorporation to specific positions on the aniline ring or its substituents.
Catalyst-Directed Deuteration:
Transition metal catalysts have proven highly effective in directing deuteration. Iridium-based catalysts, in particular, have shown remarkable versatility. For instance, N-heterocyclic carbene (NHC)-stabilized iridium nanoparticles can catalyze the selective hydrogen isotope exchange (HIE) on anilines using deuterium gas (D₂) as the isotopic source. d-nb.info This method allows for high deuterium incorporation with notable regioselectivity, often driven by steric interactions. d-nb.infosnnu.edu.cn
A nanostructured iron catalyst, prepared from cellulose and iron salts, enables the selective deuteration of anilines and other heteroaromatics using D₂O under hydrogen pressure. sciencegate.appnih.gov This scalable method has been used to produce kilogram quantities of deuterated products and demonstrates high quality control. nih.gov
Palladium catalysts are also widely used. For example, a palladium-catalyzed H-D exchange reaction has been reported for the regioselective deuteration at the benzylic site of substituted anilines under mild conditions. mdpi.com
Photo-Excitation Method:
A novel, metal-free approach utilizes photoexcitation to achieve selective deuteration. nih.gov By irradiating aromatic compounds in deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d₁), the enhanced basicity of the singlet excited state can drive hydrogen isotope exchange at positions that are typically challenging to access with other methods. nih.gov This technique offers high selectivity and is compatible with complex pharmaceutical molecules. nih.gov
Precursor-Based Deuteration Routes
The synthesis of deuterated anilines can also be achieved by introducing deuterium at an earlier stage, starting with deuterated precursors.
Deuteration of Aromatic Nitriles or Nitro Compounds to Deuterated Amines
A common and effective strategy involves the deuteration of aromatic nitro compounds followed by reduction to the corresponding aniline. The alkyl groups of alkylnitroaromatics can be deuterated at the benzylic positions through base-catalyzed isotopic exchange with D₂O. nih.govresearchgate.net For instance, mononitro-aromatics can be deuterated using a strong base like 1,5-diazobicyclo[4.3.0]non-5-ene (DBN) at elevated temperatures. nih.gov The resulting deuterated nitro compound can then be reduced to the deuterated aniline.
For the synthesis of 2,6-dimethylaniline-d6, a potential route would involve the deuteration of the methyl groups of 2,6-dinitrotoluene (B127279) or 2-nitro-6-methyltoluene, followed by reduction of the nitro group(s).
Deuterium Incorporation during Reductive Amination Sequences
Reductive amination, a fundamental reaction for amine synthesis, can be adapted to incorporate deuterium. researchgate.net This can be achieved by using a deuterium source during the reduction of an imine or by employing a deuterated reducing agent.
Iridium complexes have been shown to catalyze the direct reductive amination of ketones, and by using deuterated ammonium (B1175870) formate (B1220265) (NH₄CO₂D) or D₂, a high degree of deuterium can be incorporated at the α-position of the resulting primary amine. nih.gov A bio-inspired calcium-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds using a d₂-Hantzsch ester as the deuterium source also provides excellent deuteration efficiency (>99%). nih.gov
A tandem reductive amination and deuteration process has been developed using a phosphorus-modified iron catalyst. nih.gov This multifunctional catalyst allows for the one-pot synthesis of deuterated anilines from ketones, using H₂ as the reductant and D₂O as the deuterium source. nih.gov
Optimization of Deuteration Yields and Isotopic Purity
Maximizing the yield and isotopic purity of deuterated anilines is a critical aspect of their synthesis. Several factors influence these outcomes:
Choice of Deuterium Source: The cost and availability of the deuterium source are important considerations. D₂O is often the most economical choice. rroij.com
Catalyst System: The selection of the catalyst and any associated ligands is crucial for both efficiency and selectivity. d-nb.infosciencegate.appmdpi.com
Reaction Conditions: Temperature, pressure, solvent, and reaction time must be carefully optimized for each specific deuteration reaction. d-nb.infonih.gov For instance, microwave irradiation has been shown to promote I/D exchange in anilines, shortening reaction times. rroij.comrroij.com
Excess of Deuterating Agent: As hydrogen isotope exchange reactions are often equilibrium processes, using a large excess of the deuterating agent is typically necessary to achieve high levels of isotopic enrichment. acs.org
Isotopic Purity Assessment in Deuterated Anilines
Accurately determining the isotopic purity and confirming the structural integrity of the synthesized deuterated anilines is essential. A combination of analytical techniques is typically employed for this purpose.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic enrichment of a labeled compound. rsc.org By analyzing the mass-to-charge ratio of the molecular ion and its isotopologues, the percentage of deuterium incorporation can be calculated. rsc.orgresearchgate.net Gas chromatography coupled with tandem mass spectrometry (GC/MS/MS) has also been used for the analysis of deuterated aromatic amines. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H NMR, is invaluable for confirming the position of the deuterium labels and assessing the relative isotopic purity. rsc.orgnih.gov The disappearance of a signal in the ¹H NMR spectrum or the appearance of a signal in the ²H NMR spectrum at a specific chemical shift confirms the site of deuteration. Quantitative ¹H NMR can also be used to determine the deuterium content. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can detect the difference in vibrational modes between C-H and C-D bonds, providing further evidence of deuteration. wikipedia.org
By employing these advanced synthetic and analytical techniques, researchers can efficiently prepare highly pure, site-selectively deuterated anilines like this compound for a wide range of scientific applications.
Spectroscopic Characterization and Structural Elucidation of 2,6 Dimethylaniline D6
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (B1214612) NMR (2H NMR) for Isotopic Labeling Confirmation
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing unambiguous confirmation of deuteration. magritek.com In the case of 2,6-Dimethylaniline-d6, the deuterium atoms are located on the two methyl groups. The ²H NMR spectrum would be expected to show a signal corresponding to these deuterated methyl (-CD₃) groups. The chemical shift of this signal would be very similar to the proton chemical shift of the methyl groups in the non-deuterated analog, 2,6-Dimethylaniline (B139824). magritek.com The presence of a peak in the ²H NMR spectrum, coupled with the absence of the corresponding proton signal, confirms the successful isotopic labeling. magritek.com
Table 1: Predicted ²H NMR Data for this compound
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| -CD₃ | ~2.1-2.4 | Singlet |
Note: The exact chemical shift can vary depending on the solvent and concentration.
Proton NMR (¹H NMR) for Residual Protium (B1232500) Analysis
While the primary goal of deuteration is to replace protons with deuterium, the process is often not 100% efficient. ¹H NMR spectroscopy is a highly sensitive method for detecting and quantifying any remaining (residual) protons in the molecule. In a ¹H NMR spectrum of this compound, the most prominent signals would be from the aromatic protons on the benzene (B151609) ring. The signals for the methyl protons should be significantly diminished. Any small signals observed in the methyl proton region can be integrated to determine the percentage of residual protium. For example, the presence of a small singlet around 2.20 ppm would indicate the presence of residual -CH₃ groups. rsc.org Additionally, the amino (-NH₂) protons will appear as a broad singlet, which can be confirmed by a D₂O exchange experiment where the peak disappears. rochester.edu
Table 2: Representative ¹H NMR Data for 2,6-Dimethylaniline
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 6.91-7.19 | Multiplet | 3H |
| -NH₂ | 3.47 | Broad Singlet | 2H |
| -CH₃ | 2.20 | Singlet | 6H |
Source: Adapted from a similar compound's spectral data. rsc.org
Carbon-13 NMR (¹³C NMR) for Structural Verification
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound will be very similar to that of its non-deuterated counterpart, confirming the integrity of the carbon framework. However, the carbon atoms directly bonded to deuterium atoms (-CD₃) will exhibit a characteristic multiplet signal due to C-D coupling and will have a slightly different chemical shift compared to a -CH₃ group. The signals for the aromatic carbons would remain largely unaffected.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
| C-NH₂ (C1) | ~144-147 |
| C-CH₃ (C2, C6) | ~127-130 |
| Aromatic CH (C3, C5) | ~118-122 |
| Aromatic CH (C4) | ~115-119 |
| -CD₃ | ~17-22 |
Note: The chemical shifts are approximate and based on data for similar aniline (B41778) derivatives. rsc.orgrsc.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For isotopically labeled compounds, it is crucial for confirming the molecular formula and assessing the degree of isotopic enrichment.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Isotopic Pattern Confirmation
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition. For this compound (C₈H₅D₆N), the expected exact mass would be different from the non-deuterated analog due to the mass difference between deuterium and protium. HRMS can confirm the incorporation of six deuterium atoms. Furthermore, the isotopic pattern observed in the mass spectrum will be distinct for the deuterated compound, and this pattern can be compared to theoretical predictions to confirm the level of deuteration. nih.gov
Table 4: Molecular Weight Comparison
| Compound | Molecular Formula | Exact Mass (Da) |
| 2,6-Dimethylaniline | C₈H₁₁N | 121.0891 |
| This compound | C₈H₅D₆N | 127.1268 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment
Gas chromatography-mass spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. acs.org GC-MS is an effective method for assessing the chemical purity of the this compound sample. The gas chromatogram will indicate the presence of any volatile impurities. The mass spectrometer detector can then be used to determine the isotopic enrichment by analyzing the relative intensities of the mass ions corresponding to the fully deuterated species (d6) and any partially deuterated (d1-d5) or non-deuterated (d0) species. nih.govnih.gov This analysis provides a quantitative measure of the success of the isotopic labeling procedure.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are fundamental for identifying functional groups and providing a unique molecular fingerprint. For this compound, the substitution of hydrogen with deuterium in the methyl groups leads to predictable and informative shifts in the vibrational spectra compared to its non-deuterated counterpart. smu.edu
FT-IR spectroscopy measures the absorption of infrared radiation, exciting molecular vibrations such as stretching and bending. The spectrum is characteristic of the molecule's functional groups. While a specific experimental FT-IR spectrum for this compound is not widely published, its features can be reliably predicted based on the known spectrum of 2,6-Dimethylaniline nist.gov and the established principles of isotopic substitution. smu.edu
The primary influence of deuterating the methyl groups is on the C-D vibrations. The heavier mass of deuterium compared to hydrogen causes a significant decrease in the vibrational frequency, as approximated by the harmonic oscillator model where the frequency is inversely proportional to the square root of the reduced mass.
Key expected differences in the FT-IR spectrum of this compound compared to 2,6-Dimethylaniline are:
C-D Stretching: The appearance of C-D stretching bands in the region of 2100-2250 cm⁻¹, replacing the typical methyl C-H stretching bands found between 2850 and 3000 cm⁻¹.
C-D Bending: The emergence of C-D bending (scissoring, wagging, twisting) vibrations at frequencies lower than their C-H counterparts (which typically appear in the 1350-1470 cm⁻¹ range).
N-H and Aromatic C-H Vibrations: The N-H stretching vibrations (typically ~3300-3500 cm⁻¹) and aromatic C-H vibrations (~3000-3100 cm⁻¹) are expected to remain largely unshifted, as these functional groups are unaffected by the deuteration of the methyl groups.
Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring (typically 1500-1600 cm⁻¹) would show minimal to no shifting.
Table 1: Comparison of Expected FT-IR Vibrational Frequencies (cm⁻¹) for 2,6-Dimethylaniline and this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (2,6-Dimethylaniline) | Expected Wavenumber (this compound) |
| N-H Asymmetric & Symmetric Stretch | Amine | ~3400 - 3500 | Unchanged |
| Aromatic C-H Stretch | Aromatic Ring | ~3000 - 3100 | Unchanged |
| Aliphatic C-H Asymmetric Stretch | Methyl | ~2960 | Absent |
| Aliphatic C-H Symmetric Stretch | Methyl | ~2870 | Absent |
| Aliphatic C-D Asymmetric Stretch | Deuterated Methyl | Absent | ~2220 |
| Aliphatic C-D Symmetric Stretch | Deuterated Methyl | Absent | ~2100 |
| Aromatic C=C Stretch | Aromatic Ring | ~1600, ~1500 | Unchanged |
| Aliphatic C-H Bending | Methyl | ~1460, ~1375 | Absent |
| Aliphatic C-D Bending | Deuterated Methyl | Absent | ~950 - 1100 |
| C-N Stretch | Amine | ~1270 | Minor Shift Possible |
| Aromatic C-H Out-of-Plane Bend | Aromatic Ring | ~770 | Unchanged |
Note: Data for 2,6-Dimethylaniline is based on typical infrared group frequencies and spectra available from sources like the NIST Chemistry WebBook. nist.gov Data for the d6 isotopologue is predicted based on isotopic shift principles.
Raman spectroscopy complements FT-IR by detecting vibrations that result in a change in molecular polarizability. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for fingerprinting aromatic and carbon backbone structures.
For this compound, the Raman spectrum would also exhibit shifts primarily related to the deuterated methyl groups. The strong Raman signals from the aromatic ring, however, should remain largely intact. The Raman spectrum of the non-deuterated 2,6-dimethylaniline shows a characteristic ring breathing mode. researchgate.net In the degradation of lidocaine (B1675312) to 2,6-dimethylaniline, this mode is observed to shift. researchgate.net
Expected changes in the Raman spectrum of this compound include:
The disappearance of signals corresponding to C-H vibrations of the methyl groups.
The appearance of new signals at lower wavenumbers corresponding to C-D vibrations.
The aromatic ring vibrations, such as the prominent ring breathing mode (observed around 675 cm⁻¹ for the parent compound), are expected to be well-preserved, providing a stable reference point in the spectrum. researchgate.net
Table 2: Key Raman Shifts for 2,6-Dimethylaniline and Expected Effects for this compound
| Raman Shift (cm⁻¹) (2,6-Dimethylaniline) | Assignment | Expected Effect in this compound |
| ~3050 | Aromatic C-H Stretch | Unchanged |
| ~2920 | Methyl C-H Stretch | Absent; replaced by C-D stretch at lower frequency (~2100-2200 cm⁻¹) |
| ~1600 | Aromatic Ring Stretch | Unchanged |
| ~1250 | C-N Stretch | Minor shift possible due to coupling |
| ~706 - 675 | Ring Breathing Mode | Minor to no shift expected |
Note: Raman shift data is based on published spectra for 2,6-dimethylaniline. researchgate.net The effects for the d6 isotopologue are predicted.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The absorption of UV or visible light corresponds to the promotion of π or n (non-bonding) electrons to higher-energy (π*) orbitals. The chromophore in 2,6-dimethylaniline is the aminobenzene ring system.
The electronic transitions responsible for UV absorption in anilines are:
π → π transitions:* These are typically intense absorptions involving the promotion of an electron from a bonding π orbital of the aromatic ring to an antibonding π* orbital. For substituted benzenes, these often appear as two bands, the E2-band (around 230-240 nm) and the B-band (around 280-290 nm).
n → π transitions:* This transition involves promoting a non-bonding electron from the nitrogen atom's lone pair into an antibonding π* orbital of the ring. This transition is generally of lower intensity and can be sensitive to solvent polarity.
Deuteration of the methyl groups (d6) is not expected to significantly alter the UV-Vis spectrum. The electronic structure of the chromophore is determined by the aromatic π-system and the amino group. Since the C-D bonds are not part of the conjugated system and their substitution has a negligible effect on the energies of the π and n orbitals, the λmax values for this compound should be nearly identical to those of non-deuterated 2,6-Dimethylaniline. Data for related Schiff base derivatives of dimethylaniline show π → π* transitions in the 270-350 nm range. impactfactor.org
Table 3: Typical Electronic Transitions for the 2,6-Dimethylaniline Chromophore
| Transition Type | Orbitals Involved | Typical λmax Range (nm) | Expected Effect in this compound |
| π → π | Aromatic Ring π → π | ~240 | Negligible change |
| π → π | Aromatic Ring π → π (Benzenoid B-band) | ~290 | Negligible change |
| n → π | Nitrogen lone pair (n) → Aromatic Ring π | ~300 - 350 | Negligible change |
Note: λmax values are based on general data for substituted anilines and related derivatives. nist.govimpactfactor.org
Mechanistic Investigations and Kinetic Isotope Effect Kie Studies Involving Deuterated Anilines
Primary Kinetic Isotope Effects (PKIE) in Reaction Mechanisms
A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. For aniline (B41778) reactions, this typically involves the N-H bond. The magnitude of the PKIE, expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD), can reveal significant details about the reaction pathway.
The kH/kD ratio is a critical indicator of the role of a specific bond in the rate-determining step. A kH/kD value significantly greater than 1 (typically 2-8 for C-H/C-D bonds, and can be substantial for N-H/N-D bonds) suggests that the bond to the isotope is being cleaved in the rate-limiting step. rsc.org Conversely, a kH/kD ratio close to 1 implies that the bond is not significantly involved in the rate-determining step.
In the context of reactions involving anilines, a primary normal KIE (kH/kD > 1) is often indicative of a mechanism where the deprotonation of the aniline nitrogen is part of the rate-determining step. For instance, in certain nucleophilic substitution reactions at a phosphoryl center, primary normal DKIEs (kH/kD = 1.03–1.51) were observed for the reactions of various aryl phosphinates with deuterated anilines. koreascience.kr This suggests a mechanism where the N-H bond is partially broken in the transition state.
The magnitude of the kH/kD ratio can also vary with the basicity of the aniline. In some anilinolysis reactions of chlorothiophosphates, a gradual change from a secondary inverse KIE (kH/kD < 1) to a primary normal KIE (kH/kD > 1) is observed as the aniline becomes less basic (more electron-withdrawing substituents). cdnsciencepub.com This transition points to a change in the rate-determining step or the nature of the transition state.
The following table presents data from a study on the anilinolysis of O-Ethyl Phenyl Phosphonochloridothioate, illustrating the change in kH/kD with the substituent on the aniline.
| Substituent (X) in X-C6H4NH2 | kH/kD |
| 4-MeO | 0.93 |
| 4-Me | 0.95 |
| H | 1.04 |
| 4-Cl | 1.18 |
| 3-Cl | 1.28 |
Data adapted from a study on the anilinolysis of O-Ethyl Phenyl Phosphonochloridothioate. cdnsciencepub.com
The magnitude of the PKIE provides clues about the structure of the transition state. A large PKIE suggests a symmetric transition state where the proton is roughly halfway between the donor (nitrogen) and the acceptor. In such a scenario, the difference in zero-point energy between the N-H and N-D bonds is maximized in the transition state relative to the ground state.
For example, in the anilinolysis of aryl phenyl chlorothiophosphates, the observed primary kinetic isotope effects (kH/kD = 1.10-1.46) were interpreted as evidence for a front-side nucleophilic attack involving a hydrogen-bonded, four-center-type transition state. In this proposed transition state, the aniline proton is transferred to the leaving group, facilitating its departure. koreascience.kr
Conversely, a smaller PKIE might indicate a transition state that is either very reactant-like (early) or very product-like (late), where the proton transfer is not as advanced. The steric hindrance around the reaction center, such as in the case of 2,6-dimethylaniline (B139824), can significantly influence the geometry of the transition state and, consequently, the magnitude of the KIE. The bulky methyl groups can favor a specific approach of the nucleophile, affecting the extent of N-H bond breaking in the transition state.
Analysis of kH/kD Ratios for Elucidating Rate-Determining Steps
Secondary Kinetic Isotope Effects (SKIE)
A secondary kinetic isotope effect occurs when the isotopically substituted bond is not broken or formed during the reaction but is located at or near the reaction center. SKIEs are typically smaller than PKIEs, with kH/kD values usually ranging from 0.7 to 1.5. They arise from changes in the vibrational frequencies of the C-H(D) or N-H(D) bonds between the ground state and the transition state.
An inverse SKIE (kH/kD < 1) is often observed when there is increased steric crowding in the transition state compared to the reactant. This increased congestion leads to higher vibrational frequencies for the out-of-plane bending modes of the N-H(D) bond, resulting in a lower reaction rate for the deuterated species. For instance, in a normal SN2 reaction, the formation of the new bond leads to a more crowded transition state, often resulting in an inverse SKIE. cdnsciencepub.comresearchgate.net In the reaction of N,N-dimethyl-d6-aniline with methyl p-toluenesulfonate, an inverse isotope effect was attributed to steric crowding in the transition state.
Conversely, a normal SKIE (kH/kD > 1) can occur if there is a relief of steric strain in going from the reactant to the transition state, or if hyperconjugation involving the C-H(D) bond is more important in the transition state.
The following table shows secondary inverse kinetic isotope effects for the reaction of Y-aryl N,N-dimethyl phosphoroamidochloridates with substituted anilines.
| Substituent (X) in X-C6H4NH2 | Substituent (Y) in Y-Aryl | kH/kD |
| 4-Me | 4-MeO | 0.890 |
| 4-Me | H | 0.881 |
| 4-Me | 4-Cl | 0.871 |
| H | 4-MeO | 0.854 |
| H | H | 0.843 |
| H | 4-Cl | 0.832 |
| 3-Cl | 4-MeO | 0.811 |
| 3-Cl | H | 0.801 |
| 3-Cl | 4-Cl | 0.792 |
Data adapted from a study on the anilinolysis of Y-aryl N,N-dimethyl phosphoroamidochloridates.
Mechanistic Pathways of Nucleophilic Substitution Reactions
Deuterated anilines are instrumental in distinguishing between different mechanistic pathways for nucleophilic substitution reactions.
In a concerted SN2 mechanism, bond formation and bond breaking occur simultaneously. The use of deuterated anilines can help to probe the structure of the SN2 transition state. As mentioned, a normal SN2 reaction with an aniline nucleophile is expected to show a secondary inverse KIE (kH/kD < 1) due to increased steric hindrance at the nitrogen atom in the transition state. researchgate.net The magnitude of this inverse effect can provide information about the extent of bond formation in the transition state. A more crowded transition state, potentially influenced by bulky ortho-substituents like in 2,6-dimethylaniline, would be expected to exhibit a more pronounced inverse KIE.
However, some SN2 reactions of anilines show primary normal KIEs. This is often rationalized by a front-side attack mechanism where the aniline proton is involved in a hydrogen bond with the leaving group in a four-center transition state. This hydrogen bonding facilitates the reaction and leads to the observed primary KIE. cdnsciencepub.comkoreascience.kr
In a stepwise mechanism, the reaction proceeds through one or more intermediates. The KIE can help to identify the rate-limiting step. If the initial attack of the aniline nucleophile to form an intermediate is the slow step, a KIE associated with this bond formation will be observed.
In other cases, the breakdown of the intermediate to form the final products might be rate-limiting. For example, in the anilinolysis of certain phosphinates, a stepwise mechanism with a rate-limiting leaving group expulsion from a pentacoordinate intermediate was proposed. The observation of a primary normal DKIE in these reactions suggests that the proton transfer from the aniline is involved in this rate-limiting breakdown of the intermediate. koreascience.kr The steric bulk of 2,6-dimethylaniline could influence the stability of such an intermediate and the barrier to its breakdown, which would be reflected in the observed KIE values.
Proposed Transition State Geometries (e.g., Hydrogen-Bonded Four-Center, Trigonal Bipyramidal Pentacoordinate)
The geometry of the transition state is a fleeting, high-energy arrangement of atoms that lies at the peak of the reaction coordinate. While transition states are not directly observable, their structures can be inferred from experimental data, such as KIEs, and computational modeling. core.ac.uk In reactions involving anilines, several transition state geometries have been proposed depending on the specific reaction.
For instance, in the aminolysis of aryl chlorothionoformates with anilines in acetonitrile, a concerted mechanism featuring a hydrogen-bonded four-center cyclic transition state has been proposed. This proposal is supported by several pieces of evidence, including large negative cross-interaction constants, the failure of the reactivity-selectivity principle, and normal primary kinetic isotope effects (kH/kD > 1) when using deuterated anilines. acs.org The hydrogen bonding between the amine hydrogen and the leaving group is a key feature of this transition state.
Ab initio calculations on E2 model systems have been used to correlate kinetic isotope effects with the geometry of the transition state. nih.gov These studies generate a wide variety of transition structures, from reactant-like to product-like, and calculate the corresponding primary and secondary KIEs. nih.gov While primary KIEs can show a maximum for symmetric transition states, secondary KIEs can provide information about the hybridization at the carbon centers involved in the reaction. nih.gov
Solvent Effects on Reaction Kinetics and Mechanisms
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. This is particularly true for reactions that involve charged or polar species in the transition state. For reactions involving deuterated anilines, the solvent can influence the magnitude of the observed KIE.
A study on the aminolysis of aryl chlorothionoformates demonstrated a change in mechanism from stepwise to concerted when the solvent was changed from water to acetonitrile. acs.org This highlights the critical role of the solvent in stabilizing or destabilizing the transition state and any intermediates. In the reaction of N,N-dimethyl-d6-aniline with methyl p-toluenesulfonate in nitrobenzene (B124822), the temperature dependence of the secondary kinetic isotope effect was measured to understand the role of the solvent in the mechanism. cdnsciencepub.comresearchgate.net The results were compared with other temperature dependence studies to identify correlations between activation parameters and the solvent's role. cdnsciencepub.com
In the anilinolysis of aryl N,N-dimethyl phosphoroamidochloridates in acetonitrile, the solvent facilitates a stepwise mechanism. doi.org The polarity and hydrogen-bonding capabilities of the solvent can affect the stability of the proposed trigonal bipyramidal intermediate and the subsequent transition state for leaving group departure.
Computational Chemistry Approaches to Mechanistic Studies
Computational chemistry has become an indispensable tool for investigating reaction mechanisms, complementing experimental studies by providing detailed information about electronic structures, geometries, and energetics of reactants, intermediates, transition states, and products.
Molecular orbital (MO) theory provides a quantum mechanical description of the electronic structure of molecules. allstudyjournal.com It is used to understand bonding, electron distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial in chemical reactions. allstudyjournal.comresearchgate.net Semi-empirical MO methods, such as MINDO/3, have been used to calculate bond lengths in aniline and its reaction products, showing good agreement with experimental results. allstudyjournal.com These calculations can provide insights into how the presence of substituents, like the amino group in aniline, affects the electronic structure and reactivity of the molecule. allstudyjournal.com
Computational studies have also explored the frontier molecular orbitals of aniline, which are formed by the interaction of the benzene (B151609) ring orbitals with the lone pair of the amine group. researchgate.net Understanding these orbitals is key to predicting the reactivity of aniline in various reactions, including photo-induced surface catalytic coupling reactions. researchgate.net
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying chemical reactions due to its balance of accuracy and computational cost. rsc.org DFT is particularly effective for optimizing the geometries of transition states and calculating the energy barriers of reactions. rsc.orgarxiv.org
DFT calculations have been employed to investigate the mechanism of various reactions involving anilines. For example, in the study of the reaction between 4-methyl aniline and hydroxyl radicals, the M06-2X density functional was used to compute the potential energy surface and identify the key products and transition states. mdpi.com Similarly, DFT has been used to study the hydrogenation of nitrobenzene to aniline on a Pd3/Pt(111) surface, where it helped to elucidate the reaction pathway and identify the rate-limiting step.
In the context of KIEs, DFT can be used to model the vibrational frequencies of reactants and transition states for both the light and heavy isotopologues. This allows for the theoretical calculation of KIEs, which can then be compared with experimental values to validate the proposed mechanism and transition state structure. acs.org For instance, DFT calculations have been used to investigate the intramolecular radical addition to aniline derivatives, where the computational methods were benchmarked against experimental data. beilstein-journals.org
Applications of 2,6 Dimethylaniline D6 in Chemical and Biological Research
Isotopic Tracers in Quantitative Analytical Methodologies
The primary application of 2,6-dimethylaniline-d6 lies in its use as an isotopic tracer, particularly as an internal standard in mass spectrometry-based analytical techniques.
Internal Standards for GC-MS and LC-MS Quantification
In quantitative analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the addition of a known amount of an isotopically labeled internal standard, such as this compound, is a widely adopted practice to ensure accuracy and precision. caymanchem.comd-nb.info This compound is ideally suited for this purpose because it co-elutes with the non-labeled analyte (2,6-dimethylaniline) but is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. caymanchem.comresearchgate.net This allows for the correction of variations that may occur during sample preparation, injection, and ionization, thereby improving the reliability of the quantification of 2,6-dimethylaniline (B139824) in various matrices. caymanchem.comd-nb.info
For instance, in a study comparing GC-MS and LC-MS/MS for the analysis of aniline (B41778) derivatives in groundwater, multi-deuterated aniline derivatives, including a deuterated form of 2,6-dimethylaniline, were employed as internal standards for the LC-MS/MS method. d-nb.info Similarly, 2,6-xylidine-d6 (an alternative name for this compound) is specifically intended for use as an internal standard for the quantification of 2,6-xylidine by GC- or LC-MS. caymanchem.com
Calibration Standards in Bioanalytical Assays
Beyond its role as an internal standard, this compound is also utilized in the preparation of calibration standards for bioanalytical assays. nih.gov In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the analysis of primary aromatic amines in human urine, this compound was included as one of the isotopically labeled internal standards. nih.gov The use of such standards in matrix-matched calibration curves helps to create a linear relationship between the instrumental response and the true concentration of the analytes, ensuring the accuracy of the measurements in complex biological samples like urine. nih.gov
Probing Metabolic Pathways and Biotransformation Mechanisms
The isotopic labeling of this compound makes it an effective tool for investigating the metabolic fate of 2,6-dimethylaniline and related compounds within biological systems.
Elucidation of Metabolite Structures and Formation Routes
Studies on the metabolism of drugs that produce 2,6-dimethylaniline as a metabolite, such as lidocaine (B1675312), have benefited from the use of isotopically labeled compounds. nih.goviarc.fr By administering the deuterated compound, researchers can trace its biotransformation and confidently identify its various metabolites. The resulting metabolic products will also carry the deuterium (B1214612) label, allowing for their unambiguous detection and structural elucidation using mass spectrometry.
The metabolism of 2,6-dimethylaniline can proceed through different pathways, including N-hydroxylation to form N-(2,6-dimethylphenyl)hydroxylamine (DMHA) and ring oxidation to produce 4-amino-3,5-dimethylphenol (B131400) (DMAP). nih.govresearchgate.net The use of deuterated tracers can help in quantifying the relative contributions of these different routes.
Studies on N-Hydroxylation Pathways
N-hydroxylation is a critical metabolic activation step for many aromatic amines, often leading to the formation of reactive intermediates. nih.govresearchgate.net The N-hydroxy metabolite of 2,6-dimethylaniline, N-hydroxy-2,6-dimethylaniline, is implicated in its toxic effects. nih.govnih.gov In vitro studies using human liver microsomes and recombinant human P450 enzymes have identified CYP2A6 as the major enzyme responsible for the N-hydroxylation of 2,6-dimethylaniline. nih.gov The use of this compound in such experiments can aid in precisely quantifying the formation of the N-hydroxylated metabolite, even at low concentrations.
Formation of Hemoglobin Adducts and Associated Mechanisms
The formation of hemoglobin adducts is a recognized biomarker of exposure to aromatic amines and reflects the in vivo generation of their N-hydroxy metabolites. nih.govnih.gov The N-hydroxy metabolite of 2,6-dimethylaniline can be oxidized to the corresponding nitroso compound, which then covalently binds to cysteine residues in hemoglobin. nih.gov
Investigation of Reactive Intermediates and DNA Adduct Formation
Research into the genotoxicity of 2,6-dimethylaniline (2,6-DMA) has focused on its metabolic activation to reactive intermediates that can interact with cellular macromolecules like DNA. One proposed pathway involves the P450-catalyzed oxidation of the amino group to form an N-hydroxylamine derivative. oup.com This can be further esterified, leading to the formation of a highly reactive nitrenium ion that is capable of forming covalent adducts with DNA bases. oup.com While the free nitrenium ion derived from 2,6-DMA can form under aqueous conditions, its role in mutagenesis is debated. hmdb.ca
Studies have shown that metabolites of 2,6-DMA, such as N-hydroxy-2,6-dimethylaniline, can induce DNA strand breaks in a dose-dependent manner in cultured mammalian cells. oup.comhmdb.canih.gov The local anesthetic lidocaine, which metabolizes to 2,6-DMA, has been shown to generate DNA adducts in the liver and nasal mucosa of rats after repeated administration. ebi.ac.uk These adducts were chromatographically identical to those formed in rats dosed directly with 2,6-DMA and those from the chemical reaction of its N-hydroxy derivative with DNA. ebi.ac.uk The use of this compound in such studies can help trace the metabolic fate of the parent compound and definitively identify the origin of the DNA adducts formed.
Table 1: Investigated Reactive Species and DNA Interactions of 2,6-Dimethylaniline Metabolites
| Metabolite/Intermediate | Observed Effect | Research Context | Citation |
| N-hydroxy-2,6-dimethylaniline | Forms DNA adducts | Chemical reaction with isolated DNA | ebi.ac.uk |
| N-hydroxy-2,6-dimethylaniline | Induces DNA strand breaks | Treatment of cultured AS52 cells | oup.comhmdb.canih.gov |
| Nitrenium ion | Reacts with DNA bases | Proposed genotoxicity mechanism | oup.com |
| 2,6-DMAP (aminophenol derivative) | Induces DNA strand breaks | Treatment of cultured AS52 cells | oup.comhmdb.canih.gov |
Role of Redox Cycling and Reactive Oxygen Species (ROS) Generation
A significant body of evidence suggests that the primary mechanism of mutagenicity for 2,6-DMA may not be the direct formation of DNA adducts, but rather the generation of reactive oxygen species (ROS) through redox cycling. oup.comnih.gov This process involves the metabolic conversion of 2,6-DMA to its aminophenol derivative, 2,6-dimethylaminophenol (2,6-DMAP). oup.com
The intracellularly bound aminophenol/quinone imine structures can then undergo redox cycling, a process of continuous reduction and reoxidation. oup.comnih.gov This cycling generates ROS, such as superoxide (B77818) anions and hydrogen peroxide, which can lead to oxidative stress. oup.comfrontiersin.org This state of redox imbalance can cause oxidative damage to cellular components, including DNA, and influence signal transduction pathways. frontiersin.orgplos.org Studies using cultured Chinese hamster ovary (CHO) cells showed that treatment with metabolites of 2,6-DMA led to the intracellular production of ROS for at least 24 hours after the removal of the mutagen. nih.gov This sustained ROS generation is considered a likely principal mechanism for the observed mutagenic action of 2,6-DMA. oup.comhmdb.canih.gov
Pharmacokinetic and Pharmacodynamic Research Insights
Influence of Deuteration on Drug Metabolism and Disposition
Deuteration, the replacement of hydrogen with its stable isotope deuterium, is a strategy used in medicinal chemistry to alter the pharmacokinetic properties of a compound. juniperpublishers.comresearchgate.net The carbon-deuterium (C-D) bond is significantly stronger (6 to 10 times more stable) than the carbon-hydrogen (C-H) bond. juniperpublishers.com This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect. juniperpublishers.com
Enzyme systems like cytochrome P450 often mediate the oxidative metabolism of drugs, which typically involves C-H bond cleavage. juniperpublishers.com By replacing hydrogen with deuterium at a site of metabolism, the rate of systemic clearance can be reduced, leading to a longer biological half-life. juniperpublishers.comresearchgate.net For a compound like 2,6-Dimethylaniline, which is a known metabolite of drugs such as lidocaine, bupivacaine (B1668057), and prilocaine, deuteration (as in this compound) can significantly impact its metabolic profile. ebi.ac.ukcaymanchem.com This allows researchers to study its metabolic pathways and probe for metabolism-related toxicity with greater precision. juniperpublishers.com
Use in Drug Development Process as Tracers
Stable, non-radioactive heavy isotopes are widely incorporated into drug molecules to serve as tracers for quantification during the drug development process. medchemexpress.com this compound is used for this purpose, particularly as an internal standard for analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comnih.gov
In pharmacokinetic studies, an internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to samples. It helps to ensure the accuracy and reproducibility of the quantitative analysis by correcting for any loss of analyte during sample preparation or injection. Because this compound is chemically almost identical to its non-deuterated analog but has a different mass, it can be easily distinguished by a mass spectrometer. caymanchem.com This makes it an ideal internal standard for quantifying 2,6-dimethylaniline in various biological matrices, such as plasma, milk, and tissue homogenates, during preclinical and clinical studies. nih.govnih.gov For instance, 2,6-DMA-d9 was synthesized and used for precise quantification in a study analyzing the presence of the 2,6-DMA metabolite in bovine and human milk after lidocaine administration. nih.gov
Table 2: Applications of this compound in Pharmacological Research
| Application Area | Specific Use | Rationale | Citation |
| Pharmacokinetics | Study of metabolic pathways | Deuteration alters metabolic rate, allowing for detailed investigation. | juniperpublishers.comresearchgate.net |
| Bioanalysis | Internal Standard for Mass Spectrometry | Similar chemical behavior to analyte with a distinct mass for accurate quantification. | caymanchem.commedchemexpress.comnih.gov |
| Drug Development | Tracer for quantification | Tracks the disposition and concentration of the compound in biological systems. | medchemexpress.com |
Application in Proteomics Research
This compound is classified as a biochemical for proteomics research. scbt.com In proteomics, which is the large-scale study of proteins, stable isotope labeling is a critical technique. While specific published applications detailing the use of this compound in proteomics are not extensively documented in the provided search results, its properties as a deuterated primary amine suggest potential utility in quantitative proteomics workflows. Stable isotope labeling by amino-reactive reagents is a common strategy for differentially labeling protein samples for comparative analysis by mass spectrometry. The presence of the deuterated methyl groups on the aromatic ring provides a distinct mass signature that can be used for relative or absolute quantification of proteins.
Environmental Fate and Degradation Mechanisms of 2,6 Dimethylaniline D6
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes, primarily through chemical oxidation and photochemical reactions in aquatic and atmospheric environments.
Oxidative Processes in Aquatic Environments
In aquatic systems, the oxidation of 2,6-Dimethylaniline (B139824) is a significant degradation route, driven by highly reactive oxygen species.
Advanced Oxidation Processes (AOPs) like the Fenton process are effective in degrading 2,6-Dimethylaniline. researchgate.netacs.org The Fenton reaction utilizes hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. researchgate.netacs.org These radicals attack the organic molecule, leading to its degradation and mineralization. acs.org The intrinsic second-order rate constant for the reaction between 2,6-Dimethylaniline and hydroxyl radicals has been determined to be approximately 1.71 x 10¹⁰ M⁻¹s⁻¹. nih.gov
The efficiency of the Fenton process is highly dependent on operational parameters such as pH, with the highest degradation rates typically observed in acidic conditions around pH 2. acs.orgnih.govacs.org At this pH, a 70% removal efficiency of 2,6-Dimethylaniline was achieved after 3 hours with 2 mM of ferrous ion and 20 mM of hydrogen peroxide. researchgate.netnih.gov Increasing the H₂O₂ concentration can enhance degradation, though excessive amounts can have a scavenging effect on the hydroxyl radicals, reducing efficiency. acs.orgacs.org
The electro-Fenton process, an electrochemical variant, can also completely degrade 2,6-Dimethylaniline. nih.gov Studies have shown that combining Fenton processes with carriers in a fluidized-bed system can reduce the production of iron sludge, with materials like alumina (B75360) dioxide (Al₂O₃) proving to be optimal carriers. nih.gov
Research has identified several aromatic by-products from the hydroxyl radical attack, including 2,6-dimethyl-nitrobenzene, 2,6-dimethyl-phenol, and 2,6-dimethyl-p-benzoquinone. nih.gov This indicates that the methyl groups on the aromatic ring are not the primary site of attack. nih.gov Further oxidation leads to ring cleavage and the formation of short-chain carboxylic acids such as maleic, lactic, oxalic, acetic, and formic acids. nih.govnih.gov
Table 1: Fenton Process Parameters for 2,6-Dimethylaniline Degradation
| Process | Optimal pH | Fe²⁺ Dosage | H₂O₂ Dosage | Degradation / Removal Efficiency | Source |
|---|---|---|---|---|---|
| Fenton | 2 | 2 mM | 20 mM | 70% DMA removal in 3h | nih.gov |
| Fenton | 2 | - | 120 mM | 80% DMA removal; ~26% TOC removal | acs.org |
| Electro-Fenton | 2 | 1 mM | 20 mM | 100% DMA removal in 4h | nih.gov |
| Photoelectro-Fenton | >2 | 1.5 mM | 25 mM | 84% TOC removal | researchgate.net |
In sunlit surface waters, another important oxidative pathway involves the triplet excited states of chromophoric dissolved organic matter (³CDOM*). rsc.org When CDOM absorbs sunlight, it can form these reactive triplet states. researchgate.net These species are potent oxidizing agents and can react with other compounds through two primary mechanisms: triplet energy transfer or oxidation via electron transfer. rsc.org
Aromatic amines, the class of compounds to which 2,6-Dimethylaniline belongs, are susceptible to oxidation by ³CDOM. acs.org Due to their low oxidation potentials, they can be oxidized by a wide range of triplet sensitizers at near diffusion-controlled rates. researchgate.netacs.org This process involves the transfer of an electron from the amine to the ³CDOM, initiating the degradation of the amine. This pathway contributes to the natural attenuation of aromatic amines in aquatic environments. acs.org
Hydroxyl Radical-Initiated Degradation (e.g., Fenton Processes)
Photochemical Degradation Pathways
Photochemical degradation, or photolysis, can occur directly through the absorption of sunlight or indirectly through reactions with photochemically generated species. 2,6-Dimethylaniline absorbs light at wavelengths greater than 290 nm, making it potentially susceptible to direct photolysis by sunlight. nih.gov
In the atmosphere, the vapor-phase reaction of 2,6-Dimethylaniline with photochemically-produced hydroxyl radicals is rapid, with an estimated half-life of about 2.4 hours. nih.gov In aquatic systems, the process can be accelerated by the presence of photosensitizers such as humic acids, which are components of CDOM. researchgate.net Studies on related fungicides that degrade into 2,6-Dimethylaniline show that the presence of these sensitizers leads to the total decomposition of the parent compounds and their photoproducts. researchgate.net
Furthermore, combining photolysis with other AOPs, such as in the photoelectro-Fenton process, can significantly enhance mineralization. The use of UVA light in conjunction with the electro-Fenton system has been shown to achieve up to 84% Total Organic Carbon (TOC) removal, a substantial increase compared to the electro-Fenton (60%) or Fenton (15%) processes alone. researchgate.net
Biotic Degradation Pathways
Biotic degradation relies on the metabolic activity of microorganisms to transform or completely mineralize organic compounds.
Microbial Transformation and Mineralization Pathways in Soil and Water Systems
The biodegradation of 2,6-Dimethylaniline in soil and water is a complex process. While the compound is not considered readily biodegradable, degradation can occur, often after a period of microbial adaptation. chemicalbook.com
Studies have shown that aromatic amines can bind strongly to humus and organic matter in soil, which may reduce their bioavailability and mobility. nih.govchemicalbook.com In a soil study, 66% of applied 2,6-Dimethylaniline was bound to the soil within 24 hours. chemicalbook.com
Mineralization, the complete breakdown to CO₂, water, and inorganic ions, appears to be a limited process. A 6-week soil study observed that only 8.4% of the applied radiolabeled 2,6-Dimethylaniline was converted to ¹⁴CO₂. chemicalbook.com This suggests that ring cleavage by microorganisms is not a common reaction. datapdf.com However, some microbial consortia have demonstrated the ability to degrade it more effectively. A consortium designated AT1 was found to efficiently degrade 2,6-Dimethylaniline as a key intermediate in the breakdown of the herbicide acetochlor. nih.gov This degradation involved N-dealkylation by Pseudomonas, amide bond hydrolysis by Diaphorobacter, and subsequent carboxylation and hydroxylation by Sphingomonas, leading to mineralization. nih.gov
In the absence of complete mineralization, transformation reactions can occur. One identified pathway in soil is acylation, leading to the formation of N-acetyl-2,6-dimethylanilide. datapdf.com
Table 2: Biodegradation Data for 2,6-Dimethylaniline
| Test System | Duration | Result | Source |
|---|---|---|---|
| Ready Biodegradability (OECD 301F) | 70 days | 69% of Theoretical BOD (not readily biodegradable) | chemicalbook.com |
| Soil Incubation (¹⁴C-labelled) | 6 weeks | 8.4% recovered as ¹⁴CO₂ | chemicalbook.com |
| Activated Sludge | 6 hours | 33-37% depletion | chemicalbook.com |
| Microbial Consortium AT1 | - | Efficient degradation and mineralization | nih.gov |
Oxidative Deamination to Catechol and Subsequent Metabolism
The microbial degradation of aniline (B41778) and its derivatives often commences with an oxidative deamination step, leading to the formation of catechol. This process is a critical initial reaction in the aerobic breakdown of these aromatic amines. In this pathway, the amino group of the aniline compound is removed, and hydroxyl groups are introduced onto the aromatic ring, yielding catechol. This dihydroxylated intermediate is then susceptible to ring cleavage by intracellular dioxygenases, which is a key step in channeling the carbon from the aromatic ring into central metabolic pathways like the citric acid cycle.
While specific studies on the oxidative deamination of 2,6-Dimethylaniline-d6 to a corresponding dimethyl-substituted catechol are not extensively detailed in the provided search results, the general pathway for aniline degradation provides a strong model. For instance, in many bacteria, aniline is converted to catechol by aniline dioxygenases. researchgate.net The subsequent metabolism of catechol proceeds via either ortho- or meta-cleavage pathways, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively. worldscientific.com The latter enzyme catalyzes the cleavage of the aromatic ring of catechol to produce 2-hydroxymuconic semialdehyde. worldscientific.com This intermediate can then be further metabolized through dehydrogenation or hydration pathways. worldscientific.com
In the context of substituted anilines, the initial enzymatic attack and subsequent steps are influenced by the nature and position of the substituents. For 2,6-dimethylaniline, the degradation would likely proceed through a similar oxidative deamination process to form a dimethyl-substituted catechol, which would then enter a modified degradation pathway to accommodate the methyl groups.
Formation of Acylated and N-Oxidized Products
In addition to oxidative deamination, the metabolism of 2,6-dimethylaniline can involve the formation of acylated and N-oxidized products. These biotransformation reactions are significant as they can alter the compound's properties and toxicological profile.
Acylation: Acylation is a common metabolic pathway for aromatic amines. In the laboratory synthesis of lidocaine (B1675312), 2,6-dimethylaniline is acylated using chloroacetyl chloride to form an amide, 2-chloro-N-(2,6-dimethylphenyl)acetamide. acs.orgcsus.edusandiego.edu This reaction highlights the susceptibility of the amino group to acylation. While this is a synthetic example, similar acylation reactions can occur biologically, mediated by acetyltransferases.
N-Oxidation: N-oxidation, catalyzed by enzymes such as cytochrome P450 monooxygenases, is another critical metabolic route. nih.govasm.org This process can lead to the formation of N-hydroxylamines, such as N-OH-2,6-dimethylaniline (N-OH-2,6-DMA). nih.gov These N-oxidized metabolites are often more reactive than the parent amine. For instance, N-OH-2,6-DMA can generate reactive oxygen species (ROS) intracellularly. nih.gov Furthermore, N-hydroxylamines can undergo rearrangement to form aminophenols. acs.org In the case of 2,6-dimethylaniline, the N-hydroxylamine can rearrange to form 4-amino-3,5-dimethylphenol (B131400) (DMAP), which has been identified as a major metabolite in rats and dogs. acs.org
The formation of these products is a key aspect of the compound's metabolism and has implications for its environmental fate and potential biological effects.
Role of Specific Bacterial Strains (e.g., Burkholderia sp., Rhodococcus sp.)
Specific bacterial strains play a crucial role in the degradation of aromatic compounds like 2,6-dimethylaniline. Genera such as Burkholderia and Rhodococcus are well-known for their metabolic versatility and ability to break down a wide range of xenobiotic compounds.
Burkholderia sp. : Members of the genus Burkholderia are recognized for their capacity to degrade various monocyclic aromatic hydrocarbons, including aniline and its derivatives. plos.orgresearchgate.net For example, Burkholderia sp. strain K24 can utilize aniline as a sole carbon source and possesses multiple degradation pathways for aromatic compounds. plos.org While direct evidence for this compound degradation by Burkholderia is not explicitly detailed in the provided results, their known metabolic capabilities suggest they could be involved in its environmental breakdown. Studies have shown that some Burkholderia species can degrade related compounds like pendimethalin, a dinitroaniline herbicide. oup.com
Rhodococcus sp. : The genus Rhodococcus is renowned for its remarkable ability to degrade a vast array of organic and xenobiotic compounds due to diverse catabolic pathways, often encoded on large plasmids. jmb.or.kr Rhodococcus species have been identified as effective degraders of acetanilide (B955) and other aniline derivatives. core.ac.uk For instance, Rhodococcus erythropolis has been shown to be an efficient degrader of acetanilide. core.ac.uk Furthermore, some Rhodococcus strains are involved in the degradation of chloroacetanilide herbicides, which share structural similarities with acylated anilines. asm.org The metabolic prowess of Rhodococcus makes it a strong candidate for the bioremediation of environments contaminated with 2,6-dimethylaniline.
The table below summarizes the potential role of these bacterial genera in the degradation of aniline-related compounds.
| Bacterial Genus | Relevant Degradation Capabilities | Potential Role in this compound Degradation |
| Burkholderia sp. | Degradation of aniline, BTX (benzene, toluene, xylene), and other monocyclic aromatic hydrocarbons. plos.orgresearchgate.netoup.com | Likely to possess enzymatic machinery for the initial oxidation and ring cleavage of 2,6-dimethylaniline. |
| Rhodococcus sp. | Degradation of a wide variety of xenobiotics, including acetanilide and other aniline derivatives. jmb.or.krcore.ac.uk | Capable of metabolizing 2,6-dimethylaniline through its versatile catabolic pathways. |
Bioaccumulation and Environmental Persistence Considerations
The potential for a chemical to bioaccumulate in organisms and persist in the environment is a critical aspect of its environmental fate.
Bioaccumulation: Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The bioconcentration factor (BCF) is a key metric used to assess this potential. For 2,6-dimethylaniline, an estimated BCF value of 8 in fish suggests a low potential for bioconcentration in aquatic organisms. chemicalbook.com Another source indicates a BCF of 2.8 for the species Cyprinodontidae. sigmaaldrich.com These low BCF values, coupled with a log Kow (octanol-water partition coefficient) of 1.84 to 1.96, indicate that bioaccumulation is not expected to be a significant concern. chemicalbook.com
Environmental Persistence: The persistence of a compound is determined by its resistance to degradation. Studies on the biodegradability of 2,6-dimethylaniline have shown varied results. In one study using an OECD Guideline 301F test, the compound was not readily biodegradable, but it did show potential for biodegradation after an extended period of adaptation. chemicalbook.com Another study under the same guideline showed no biodegradation after 33 days. chemicalbook.com A Warburg respirometer study with activated sludge showed a 33-37% depletion of 2,6-xylidine in 6 hours. chemicalbook.com In a soil degradation study, only 8.4% of the applied radioactivity from labeled 2,6-xylidine was recovered as CO2 after 6 weeks, indicating slow mineralization. chemicalbook.com The compound is also noted to be toxic to aquatic life with long-lasting effects. cpachem.comhpc-standards.com
The following table summarizes the key parameters related to the bioaccumulation and persistence of 2,6-dimethylaniline.
| Parameter | Value/Observation | Implication |
| Bioconcentration Factor (BCF) | 8 (estimated in fish) chemicalbook.com, 2.8 (Cyprinodontidae) sigmaaldrich.com | Low potential for bioaccumulation in aquatic organisms. |
| Log Kow | 1.84 - 1.96 chemicalbook.com | Low lipophilicity, suggesting low bioaccumulation potential. |
| Biodegradability | Not readily biodegradable, but may degrade after adaptation. chemicalbook.com | Can persist in the environment for some time. |
| Soil Degradation | Slow mineralization (8.4% CO2 evolution in 6 weeks). chemicalbook.com | Potential for persistence in soil. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. cpachem.comhpc-standards.com | Poses a risk to aquatic ecosystems. |
Degradation Intermediates and Products
The degradation of 2,6-dimethylaniline, whether through microbial action or chemical oxidation processes like the Fenton reaction, results in the formation of various intermediates and final products.
In studies of the Fenton and electro-Fenton processes, which involve the generation of highly reactive hydroxyl radicals, a number of degradation intermediates of 2,6-dimethylaniline have been identified. These include ring-containing compounds and short-chain organic acids. nih.gov
Identified intermediates from chemical oxidation studies include:
Ring Compounds: 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, and 2,6-dimethylbenzoquinone. nih.gov
Short-Chain Organic Acids: Maleic acid, acetic acid, formic acid, and oxalic acid. researchgate.netnih.govresearchgate.netnih.gov Oxalic acid is often a major intermediate in the final stages of degradation before complete mineralization to CO2. researchgate.netresearchgate.netnih.govcapes.gov.br
Microbial degradation pathways are also expected to produce a range of intermediates. As discussed previously, the initial steps likely involve hydroxylation and deamination, leading to substituted catechols and hydroquinones. For example, the degradation of the related compound 2-methyl-6-ethylaniline (MEA) by Sphingobium sp. proceeds through the formation of 4-hydroxy-2-methyl-6-ethylaniline (4-OH-MEA), which is then converted to 2-methyl-6-ethyl-hydroquinone (MEHQ) and 2-methyl-6-ethyl-benzoquinone (MEBQ). asm.org A similar pathway can be postulated for 2,6-dimethylaniline.
The table below lists some of the identified and potential degradation intermediates of 2,6-dimethylaniline.
| Intermediate/Product | Type | Pathway/Source |
| 2,6-Dimethylphenol | Ring Compound | Chemical Oxidation (Fenton) nih.gov |
| 2,6-Dimethylnitrobenzene | Ring Compound | Chemical Oxidation (Fenton) nih.gov |
| 2,6-Dimethylbenzoquinone | Ring Compound | Chemical Oxidation (Fenton) nih.gov |
| 4-Amino-3,5-dimethylphenol (DMAP) | Aminophenol | Metabolic Rearrangement of N-hydroxylamine acs.org |
| 2,6-Dimethylhydroquinone | Hydroquinone | Postulated Microbial Degradation |
| Maleic Acid | Short-Chain Organic Acid | Chemical Oxidation (Fenton) nih.gov |
| Acetic Acid | Short-Chain Organic Acid | Chemical Oxidation (Fenton) nih.gov |
| Formic Acid | Short-Chain Organic Acid | Chemical Oxidation (Fenton) nih.gov |
| Oxalic Acid | Short-Chain Organic Acid | Chemical Oxidation (Fenton, Electro-Fenton) researchgate.netnih.govresearchgate.netnih.gov |
| Carbon Dioxide (CO2) | Final Mineralization Product | Complete Degradation |
Computational and Theoretical Studies in 2,6 Dimethylaniline D6 Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,6-Dimethylaniline-d6, which are governed by its electronic architecture. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the molecule and predict its behavior.
The distribution of electrons within a molecule is a key determinant of its physical and chemical properties. Computational methods can map the electron density to reveal the charge distribution, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding the molecule's acidic-basic nature and its interaction with other molecules. researchgate.net The charges on individual atoms provide insight into the electronic structure and aspects of molecular polarizability. researchgate.net
Molecular polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. libretexts.org This property is influenced by factors such as the number of electrons, the distance of electrons from the nucleus, and molecular orientation. libretexts.org Molecules with more electrons and larger atomic radii tend to have higher polarizability because the nuclear charge has less control over the charge distribution. libretexts.org For unsaturated molecules, polarizability can be greatest when an electric field is applied parallel to the molecule. libretexts.org Computational calculations can quantify the polarizability tensor, providing a measure of how the molecule will respond to electric fields, which is essential for predicting its interactions and suitability for materials science applications.
Table 1: Factors Influencing Molecular Polarizability
| Factor | Influence on Polarizability | Rationale |
|---|---|---|
| Number of Electrons | Increases with more electrons | Less control from nuclear charge on a larger, more diffuse electron cloud. libretexts.org |
| Atomic Radii | Increases with greater atomic radii | Electrons are further from the nucleus, reducing nuclear control over charge distribution. libretexts.org |
| Molecular Orientation | Can be dependent on orientation | Electron-dense regions in unsaturated molecules are more easily shifted when the electric field is parallel to the molecule. libretexts.org |
Natural Bonding Orbital (NBO) analysis is a computational technique that translates complex wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. numberanalytics.comuba.ar This method is particularly effective for analyzing intramolecular interactions, such as hyperconjugation, which involve donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netnumberanalytics.com
Investigation of Charge Distribution and Molecular Polarizability
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While quantum chemical calculations often focus on static, minimum-energy structures, molecules are dynamic entities. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a powerful tool for conformational analysis and studying intermolecular interactions. mun.cacresset-group.com
For this compound, MD simulations can explore the molecule's conformational landscape, identifying the most stable arrangements (conformers) and the energy barriers between them. mun.ca This is particularly relevant for understanding the orientation of the amino group and the deuterated methyl groups relative to the phenyl ring. By simulating the molecule in different environments (e.g., in a solvent or within a polymer matrix), MD can predict how intermolecular forces influence its behavior and conformation. core.ac.ukrsc.org Such simulations are vital for fields like drug development, where a molecule's conformation dictates its ability to bind to a receptor. mun.canih.gov
Prediction of Spectroscopic Signatures (e.g., Vibrational Wavenumbers, Absorption Spectra)
Computational methods are widely used to predict and interpret spectroscopic data. Quantum chemical calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. uva.nl These calculations are invaluable for assigning experimental vibrational bands to specific atomic motions. For isotopologues like this compound, calculations can predict the shifts in vibrational frequencies caused by the heavier deuterium (B1214612) atoms, aiding in the detailed interpretation of spectra. uva.nl Often, calculated harmonic frequencies are scaled by an empirical factor to better match experimental anharmonic frequencies. uva.nlresearchgate.net
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands in UV-Visible spectra. dergipark.org.tr These calculations can predict the absorption wavelength (λmax) and help understand the nature of the electronic transitions, such as charge transfers from a donor to an acceptor part of the molecule. dergipark.org.tr
Table 2: Calculated vs. Experimental Spectroscopic Data for Aniline (B41778) Derivatives Note: This table presents illustrative data for related aniline compounds to demonstrate the predictive power of computational methods, as specific comprehensive data for this compound is not readily available in the cited literature. The principles apply directly to the analysis of the target compound.
| Compound | Method | Spectroscopic Feature | Calculated Value | Experimental Value |
|---|---|---|---|---|
| N,N-Dimethylaniline | HF/6-31G* | 8a mode (Raman) | Scaled to match | ~1600 cm⁻¹ uva.nl |
| N,N-Dimethylaniline-d6 (methyl deuteration) | HF/6-31G* | 8a mode (Raman) | Scaled to match | ~1590 cm⁻¹ uva.nl |
| Monoazo Disperse Dye (from N,N-Dimethylaniline) | TD-DFT (B3LYP) | λmax (in Chloroform) | 453 nm | 467 nm dergipark.org.tr |
Emerging Research Frontiers and Future Perspectives
Development of Novel Deuteration Methodologies for Anilines
The synthesis of deuterated anilines, including 2,6-Dimethylaniline-d6, has been a subject of intense research, driven by the need for efficient, cost-effective, and regioselective methods. Traditional approaches often require harsh reaction conditions, expensive deuterium (B1214612) sources, or multi-step processes. rroij.comsnnu.edu.cn However, recent innovations are overcoming these challenges.
A significant advancement is the use of microwave-assisted synthesis. One such method facilitates the iodine-deuterium (I/D) exchange on iodo-anilines using heavy water (D₂O) as the deuterium source and thionyl chloride as an additive. rroij.com This technique has been shown to be effective for a variety of substituted anilines, achieving moderate to good yields in a short reaction time under microwave irradiation. rroij.com For instance, the reaction of 2-iodo-4,6-dimethylaniline (B1610833) in deuterated methanol (B129727) (CD₃OD) with thionyl chloride yielded 2-deuterium-4,6-dimethylaniline. rroij.com Another simple and cost-effective method involves heating an anilinium hydrochloride, formed in situ with hydrochloric acid in D₂O, under microwave irradiation to achieve regioselective deuteration at the ortho and/or para positions. acs.orgnih.gov
Metal-catalyzed hydrogen isotope exchange (HIE) reactions represent another major frontier. rsc.org Transition metals like iridium, manganese, and molybdenum have been employed to catalyze the direct C-H deuteration of anilines. snnu.edu.cnrsc.orgresearchgate.net Iridium complexes, for example, have been used for ortho-deuteration with deuterium gas. snnu.edu.cn More recently, a unique molybdenum-mediated reductive deuteration of nitroarenes has been developed, using Mo(CO)₆ as both the reductant and catalyst and D₂O as the deuterium source. rsc.org This method provides ortho- and para-deuterated anilines with high yields and excellent regioselectivity, tolerating a wide range of functional groups. rsc.org Furthermore, heterogeneous catalysts, such as manganese core-shell nanoparticles (Mn@Starch-NPs), offer a practical and convenient method for deuterium incorporation into anilines, phenols, and heterocyclic substrates. researchgate.net
Metal-free approaches are also gaining traction. A recently developed method uses a commercially available catalyst, sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (NaBArF₄), for the selective deuteration of aryl amines with D₂O under mild, metal-free conditions. scilit.com These evolving methodologies promise more sustainable and versatile routes to specifically labeled compounds like this compound.
| Methodology | Catalyst/Reagent | Deuterium Source | Key Advantages | Reference |
|---|---|---|---|---|
| Microwave-Promoted I/D Exchange | Thionyl Chloride | D₂O | Rapid reaction times, metal-free. | rroij.com |
| Microwave-Assisted Acid Catalysis | HCl | D₂O | Simple, cost-effective, regioselective. | acs.orgnih.gov |
| Molybdenum-Mediated Reductive Deuteration | Mo(CO)₆ | D₂O | High yields and regioselectivity from nitroarenes. | rsc.org |
| Heterogeneous Catalysis | Mn@Starch-NPs | D₂O | Practical, applicable to various substrates. | researchgate.net |
| Metal-Free Catalysis | NaBArF₄ | D₂O | Mild conditions, wide substrate scope. | scilit.com |
Advanced Spectroscopic Techniques for in situ Mechanistic Probing
Understanding the precise mechanisms of deuteration and subsequent reactions involving deuterated anilines is crucial for process optimization and control. Advanced spectroscopic techniques that allow for in situ monitoring are invaluable tools in this endeavor. mt.com These methods provide real-time data on reactant consumption, intermediate formation, and product generation without the need for sampling, which can be disruptive and hazardous. mdpi.com
In situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful for monitoring reactions in real-time. mt.comrsc.org FTIR spectroscopy, often using an Attenuated Total Reflectance (ATR) probe, can track the concentration changes of key functional groups throughout a reaction. mdpi.commdpi.com For example, it has been used to monitor the formation of arene diazonium salts from anilines and their subsequent conversion in Heck-Matsuda reactions. mdpi.com Raman spectroscopy offers complementary information and is less sensitive to water, making it suitable for aqueous reaction media. rsc.org These vibrational spectroscopy techniques can be applied to study the kinetics and mechanism of deuteration reactions, identifying transient species and helping to elucidate the catalytic cycle.
Nuclear Magnetic Resonance (NMR) spectroscopy, while inherently less sensitive, is an information-rich technique for molecular structure determination and has been adapted for in situ reaction monitoring in flow chemistry setups. rsc.org By flowing the reaction mixture through a specialized NMR cell, it's possible to track the disappearance of starting material signals and the appearance of product signals, providing unambiguous structural information and quantification.
Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) has also emerged as a rapid and highly sensitive tool for monitoring hydrogen-deuterium exchange reactions in situ. nih.gov It allows for the dynamic changes in isotopic purity to be evaluated with very low sample consumption. nih.gov These advanced analytical methods are critical for gaining a deeper understanding of the complex chemical transformations involving deuterated compounds like this compound.
Integrated in silico and Experimental Approaches for Environmental and Biological Fate Prediction
Predicting the environmental fate and potential biological impact of chemicals is a critical aspect of modern chemical science and regulation. Integrating computational (in silico) models with experimental data provides a powerful framework for this assessment. rsc.org For deuterated compounds like this compound, this integrated approach can preemptively identify potential risks and guide sustainable chemical design.
In silico tools, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to predict properties that determine environmental behavior, including degradation rates, partition coefficients (like logP), and water solubility. rsc.orgnih.gov These models use molecular descriptors, which can be calculated from the compound's structure, to estimate its properties and potential toxicity. nih.govtandfonline.com For instance, models have been developed to predict mutagenicity, carcinogenicity, and bioconcentration factors, providing an initial screening before extensive experimental testing is undertaken. nih.govtandfonline.com
The biological fate of a compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), can also be predicted using computational tools. mdpi.com These models can forecast properties like human oral absorption and serum protein binding, which are crucial in pharmaceutical development. mdpi.com
Experimental data remains essential for validating and refining these computational predictions. The kinetic isotope effect (KIE), resulting from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, can alter the metabolic pathways and degradation rates of deuterated compounds. rsc.orgresearchgate.net Experimental studies on the biodegradation of 2,6-dimethylaniline (B139824) in soil and aquatic systems provide crucial data that can be used to build more accurate in silico models for its deuterated analogues. solubilityofthings.com By combining the predictive power of computational chemistry with empirical measurements, a more comprehensive understanding of the lifecycle and potential impact of this compound can be achieved. rsc.orgbiotechmedjournal.com
Role of Deuterated Anilines in Next-Generation Pharmaceutical and Material Science Research
Deuterated compounds, including anilines, are playing an increasingly important role in the development of next-generation pharmaceuticals and advanced materials. alfa-chemistry.comresearchgate.net The substitution of hydrogen with deuterium, while a subtle structural modification, can lead to significant changes in a molecule's physical, chemical, and biological properties. alfa-chemistry.commedchemexpress.com
In pharmaceutical research, deuteration is a strategic tool used to improve the metabolic profile of drug candidates. nih.gov The kinetic isotope effect can slow down the rate of metabolic breakdown at specific sites in a molecule, particularly those involving cytochrome P450-mediated oxidation. researchgate.netnih.gov This can lead to an increased drug half-life, improved pharmacokinetic properties, and potentially a reduction in toxic metabolites. nih.govscielo.org.mx The FDA's approval of deuterated drugs like deutetrabenazine and deucravacitinib (B606291) has validated this approach, shifting the focus from simply creating deuterated versions of existing drugs to incorporating deuterium in de novo drug discovery. snnu.edu.cnnih.gov Deuterated anilines like this compound serve as crucial building blocks for synthesizing these more stable and potentially safer and more effective pharmaceuticals. researchgate.netscilit.com
In material science, deuteration provides a unique method for tuning the properties of materials. alfa-chemistry.com Deuterated polymers are essential for neutron scattering experiments, which are used to probe the structure and dynamics of complex materials. alfa-chemistry.comresolvemass.ca The difference in neutron scattering length between hydrogen and deuterium allows for "contrast matching," making specific parts of a macromolecular assembly visible. scielo.org.mx Beyond analysis, deuteration can enhance the intrinsic properties of materials. For example, replacing C-H bonds with more stable C-D bonds can improve the thermal and oxidative stability of polymers. alfa-chemistry.com It can also reduce non-radiative decay pathways in organic light-emitting diodes (OLEDs) and other organic electronic materials, potentially increasing their efficiency and lifespan. researchgate.netrsc.org As a precursor, this compound can be incorporated into advanced polymers and other materials to leverage these isotopic effects for enhanced performance. researchgate.netresolvemass.ca
Q & A
Q. How is 2,6-Dimethylaniline-d6 utilized as an internal standard in chromatography?
this compound is a deuterated isotopologue of 2,6-dimethylaniline, making it ideal for use as an internal standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its non-reactive deuterium atoms minimize interference with the analyte while providing a distinct mass spectral signature for precise quantification. For example, it compensates for matrix effects in biological samples (e.g., human plasma, milk) by matching the extraction efficiency and ionization behavior of the target analyte . Methodology :
- Sample Preparation : Spike samples with this compound prior to extraction to account for recovery variations.
- Instrument Parameters : Use GC-MS with electron ionization (EI) or HPLC-MS/MS with multiple reaction monitoring (MRM) to resolve isotopic peaks.
- Data Normalization : Calculate analyte concentration using the deuterated standard’s peak area ratio to correct for instrument drift .
Q. What are the optimal storage conditions for this compound?
The compound should be stored in a tightly sealed container at room temperature (20–25°C) in a dry, dark environment to prevent photodegradation. While the non-deuterated form has a vapor pressure of <0.01 mmHg at 20°C, the deuterated version’s stability is enhanced due to reduced hydrogen exchange, but prolonged exposure to humidity should still be avoided .
Q. How does this compound improve trace-level quantification in environmental samples?
Its use reduces quantification errors in complex matrices (e.g., wastewater, soil extracts) by correcting for signal suppression/enhancement in mass spectrometry. For instance, in the analysis of pesticide metabolites, the deuterated standard’s retention time and fragmentation pattern closely mirror the analyte, enabling accurate calibration even at parts-per-billion (ppb) levels .
Advanced Research Questions
Q. How can isotope effects influence reaction pathways when using this compound in kinetic studies?
Deuterium substitution at methyl groups (C-D bonds) alters reaction kinetics due to the kinetic isotope effect (KIE). For example, in oxidative degradation studies (e.g., Fenton process), the C-D bond’s higher stability compared to C-H slows hydroxyl radical attack, allowing researchers to isolate intermediate formation rates. This is critical for modeling degradation pathways of aromatic amines in environmental systems .
Q. What experimental design considerations are critical for analyzing this compound degradation intermediates?
- Reaction Monitoring : Use time-resolved sampling coupled with LC-MS/MS to capture transient intermediates (e.g., 2,6-dimethylphenol, 2,6-dimethylbenzoquinone).
- Isotopic Labeling Tracking : Monitor deuterium retention in intermediates to distinguish between hydroxylation and demethylation pathways.
- Control Experiments : Include non-deuterated 2,6-dimethylaniline to quantify isotope-specific effects .
Q. How can researchers resolve contradictions in quantification data between GC and HPLC methods?
Discrepancies often arise from matrix-induced ionization differences or co-eluting contaminants. Resolution Strategy :
Cross-Validation : Analyze subsets of samples using both GC-MS and HPLC-MS/MS.
Matrix-Matched Calibration : Prepare standards in the same matrix as samples to account for suppression.
Post-Column Infusion : Introduce this compound post-column in HPLC to identify interference zones .
Q. What are the implications of this compound’s logP value (2.47) in partitioning studies?
The logP (octanol-water partition coefficient) indicates moderate hydrophobicity, influencing its environmental fate. In sediment-water systems, the deuterated form’s similar logP to the non-deuterated analog allows precise tracking of partitioning behavior without isotopic bias. This is vital for modeling bioaccumulation potential in aquatic organisms .
Methodological Tables
Q. Table 1. Key Analytical Parameters for this compound
Q. Table 2. Degradation Intermediates of 2,6-Dimethylaniline in Fenton Process
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
